

Application Notes and Protocols for CA-074 in In Vitro Experiments

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Compound of Interest

Compound Name: CA-074

Cat. No.: B15614256

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **CA-074** and its cell-permeable prodrug, **CA-074Me**, for the selective inhibition of Cathepsin B in a variety of in vitro experimental settings. This document includes detailed protocols, quantitative data summaries, and visual representations of key concepts and workflows.

Introduction to CA-074 and CA-074Me

CA-074 is a potent and selective irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease implicated in numerous physiological and pathological processes.[1][2][3] Its selectivity for Cathepsin B over other cathepsins, such as H and L, makes it a valuable tool for dissecting the specific roles of this enzyme.[1][3] However, **CA-074** is cell-impermeable.[4] For intracellular inhibition of Cathepsin B, the methyl ester prodrug, **CA-074Me**, is commonly used.[2][4][5] **CA-074Me** is cell-permeable and is converted to the active inhibitor, **CA-074**, by intracellular esterases.[2][6]

It is crucial to note that the selectivity of both **CA-074** and **CA-074Me** can be influenced by the experimental conditions, particularly pH and the presence of reducing agents.[2][7][8]

Quantitative Data Summary

The following tables summarize the inhibitory potency and typical working concentrations of **CA-074** and **CA-074Me** under various experimental conditions.

Table 1: Inhibitory Potency of **CA-074** and **CA-074Me** against Cathepsin B

Compound	Parameter	Value	Conditions	Reference
CA-074	K _i	2-5 nM	Purified rat Cathepsin B	[1][3]
CA-074	IC ₅₀	6 nM	pH 4.6	[2][9]
CA-074	IC ₅₀	44 nM	pH 5.5	[2]
CA-074	IC ₅₀	723 nM	pH 7.2	[2][9]
CA-074Me	IC ₅₀	36.3 nM	---	[10]
CA-074Me	IC ₅₀	8.9 μM	pH 4.6	[9]
CA-074Me	IC ₅₀	13.7 μM	pH 5.5	[9]
CA-074Me	IC ₅₀	7.6 μM	pH 7.2	[9]

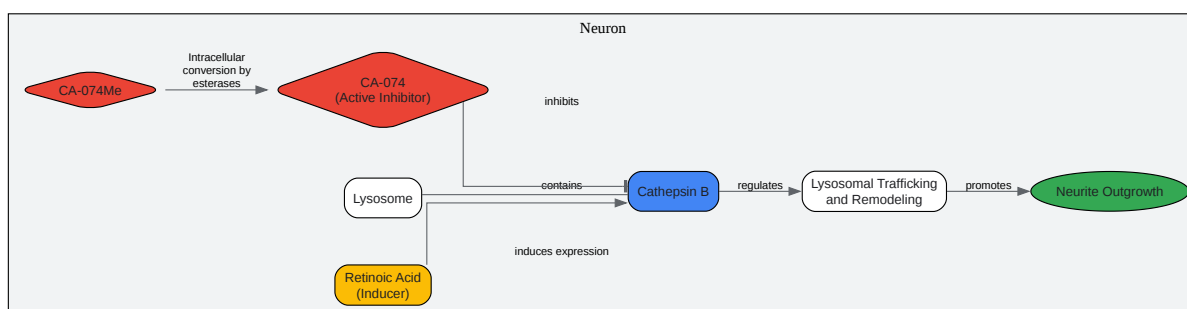
Table 2: Working Concentrations of **CA-074** and **CA-074Me** in Cell-Based Assays

Compound	Cell Line	Concentration	Incubation Time	Application	Reference
CA-074	NIH-3T3 cells	10 μ M	24 h	Selective inhibition of intracellular Cathepsin B	[11]
CA-074	HL-60 cells	100 μ M	2 h	Inhibition of Cathepsin B activity	[6]
CA-074Me	Human gingival fibroblasts	1 μ M	3 h	Selective inactivation of intracellular Cathepsin B	[5]
CA-074Me	Primary mouse neurons	Not specified	---	Prevention of neurite outgrowth	[4]
CA-074Me	N2a neuronal cells	Not specified	---	Suppression of neurite outgrowth	[4]
CA-074Me	HL-60 cells	100 μ M	2 h	Inhibition of intracellular Cathepsin B and L	[6]
CA-074Me	McNtcp.24 cells	0.1 μ M	2 h	Reduction of GCDC-mediated apoptosis	[10]

Signaling Pathways and Experimental Workflows

Cathepsin B's Role in Neurite Outgrowth

Cathepsin B has been shown to play a crucial role in neurite outgrowth in neurons. Its inhibition by **CA-074Me** can prevent this process. The simplified signaling pathway below illustrates this relationship.

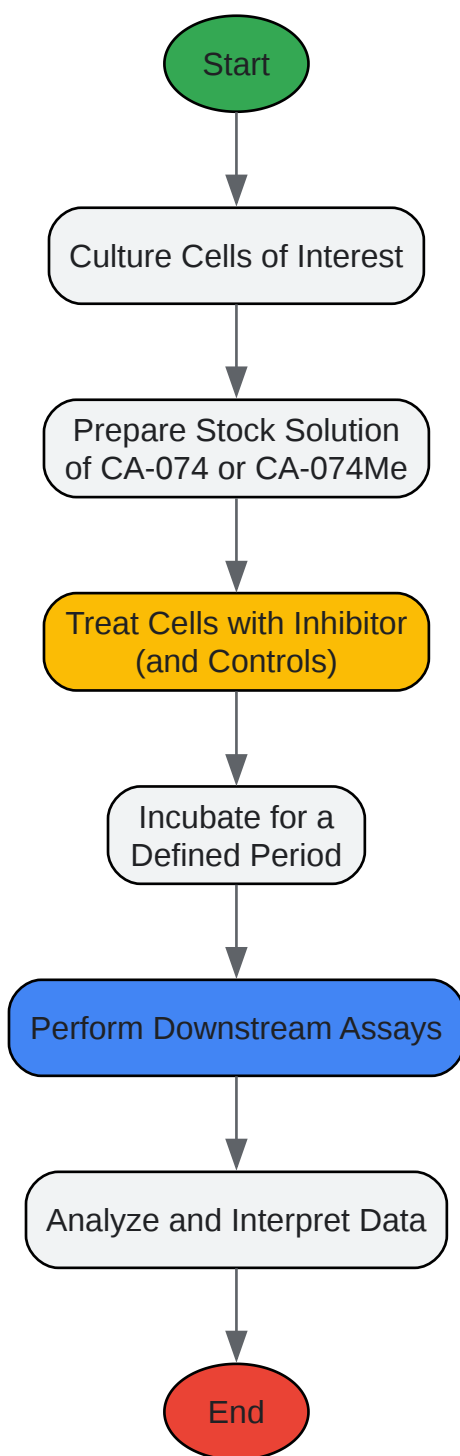


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Caption: Role of Cathepsin B in neurite outgrowth and its inhibition by **CA-074Me**.

General Experimental Workflow for In Vitro Inhibition of Cathepsin B

The following diagram outlines a typical workflow for studying the effects of **CA-074** or **CA-074Me** on cultured cells.



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